molecular formula C8H10O3 B13149394 2-Ethoxybenzene-1,3-diol CAS No. 55020-70-7

2-Ethoxybenzene-1,3-diol

Cat. No.: B13149394
CAS No.: 55020-70-7
M. Wt: 154.16 g/mol
InChI Key: LCSYBHAMRRYYLC-UHFFFAOYSA-N
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Description

2-Ethoxybenzene-1,3-diol is a dihydroxy aromatic compound with an ethoxy (-OCH₂CH₃) substituent at the 2-position and hydroxyl (-OH) groups at the 1- and 3-positions of the benzene ring. Such compounds are often synthesized for applications in pharmaceuticals, antimicrobial agents, and materials science due to their reactive phenolic groups and substituent-dependent properties .

Properties

CAS No.

55020-70-7

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-ethoxybenzene-1,3-diol

InChI

InChI=1S/C8H10O3/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,9-10H,2H2,1H3

InChI Key

LCSYBHAMRRYYLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxybenzene-1,3-diol can be synthesized through various methods. One common approach involves the ethoxylation of resorcinol. This reaction typically uses ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves similar ethoxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as phase transfer catalysts (PTCs) may also be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxybenzene-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-ethoxybenzene-1,3-diol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with enzymes and proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues of Benzene-1,3-diol

The benzene-1,3-diol scaffold serves as a core structure for numerous derivatives, with variations in substituent type, position, and functionality. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzene-1,3-diol Derivatives
Compound Name Substituent(s) Key Properties/Applications Evidence Source
2-Ethoxybenzene-1,3-diol -OCH₂CH₃ at C2 Hypothesized use in synthesis or as an intermediate (inferred from analogues) -
4-Ethylbenzene-1,3-diol -CH₂CH₃ at C4 Precursor for isoflavone-based FPR1 antagonists; synthesized via alkylation
5-Pentylbenzene-1,3-diol (Olivetol) -CH₂CH₂CH₂CH₂CH₃ at C5 Natural precursor for cannabinoid synthesis; produced via polyketide chain extension
4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i) Azo (-N=N-) and isopentyloxy groups Potent antibacterial activity against S. aureus and L. monocytogenes
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) Thiadiazole ring at C4 Fluorescence properties; used in spectroscopic studies
5-[2-(4-Hydroxyphenyl)ethyl]benzene-1,3-diol (Dihydroresveratrol) Hydroxyphenylethyl group at C5 Antioxidant; structural analog of resveratrol
2-Ethyl-5-methoxybenzene-1,3-diol -CH₂CH₃ at C2, -OCH₃ at C5 Safety data available; industrial applications

Challenges in Differentiation and Analysis

  • Structural Isomerism: Components like 2-aminobenzene-1,3-diol, 5-aminobenzene-1,3-diol, and 2-aminobenzene-1,4-diol cannot be easily differentiated via standard mass spectrometry due to overlapping fragmentation patterns .
  • Analytical Limitations : Polar derivatives (e.g., 2-Methylpropane-1,3-diol) pose challenges in recovery and detection during migration testing due to high volatility and matrix interference .

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